Boc-Tyr(Bzl)-OH (CAS 2130-96-3) is a foundational protected amino acid building block engineered for Boc-solid-phase peptide synthesis (Boc-SPPS) and complex solution-phase manufacturing workflows. Featuring an acid-labile N-alpha-tert-butyloxycarbonyl (Boc) group and a strongly acid-cleavable O-benzyl (Bzl) ether protecting the phenolic side chain, it provides the orthogonal reactivity essential for sequential peptide assembly [1]. Procurement of this specific derivative is driven by its balance of coupling efficiency, side-chain stability during standard trifluoroacetic acid (TFA) deprotection cycles, and clean global cleavage under anhydrous hydrogen fluoride (HF) or TFMSA conditions, making it an indispensable precursor for synthesizing aggregation-prone sequences and peptide thioesters [2].
Substituting Boc-Tyr(Bzl)-OH with unprotected Boc-Tyr-OH or alternative side-chain protections severely compromises synthesis integrity and downstream yields. Utilizing unprotected Boc-Tyr-OH exposes the nucleophilic phenolic hydroxyl to O-acylation during carboxyl activation, generating irreversible branched peptide impurities, and increases susceptibility to electrophilic alkylation during global deprotection[1]. Conversely, substituting with Fmoc-Tyr(tBu)-OH forces a shift to Fmoc-SPPS; while standard for many applications, the repetitive piperidine-based deprotection cycles of Fmoc chemistry degrade C-terminal thioesters required for Native Chemical Ligation (NCL) [2]. Thus, Boc-Tyr(Bzl)-OH is strictly non-interchangeable for workflows demanding Boc-SPPS compatibility, thioester preservation, and absolute side-chain inertness.
During standard peptide coupling utilizing strong activators (e.g., DIC/HOBt or HATU), the free phenolic hydroxyl of unprotected tyrosine is highly susceptible to O-acylation, leading to branched peptide byproducts. Boc-Tyr(Bzl)-OH utilizes a robust benzyl ether that completely masks this nucleophilic oxygen. Comparative synthesis models demonstrate that while unprotected Boc-Tyr-OH can yield 5-15% O-acylated byproducts depending on coupling duration and reagent excess, Boc-Tyr(Bzl)-OH reduces O-acylation to undetectable levels (<0.1%) under identical activation conditions[1].
| Evidence Dimension | O-acylation byproduct formation during coupling |
| Target Compound Data | <0.1% branched impurities |
| Comparator Or Baseline | Unprotected Boc-Tyr-OH (5-15% O-acylated byproducts) |
| Quantified Difference | >50-fold reduction in side-chain acylation |
| Conditions | Standard SPPS coupling with DIC/HOBt or uronium-based activators |
Eliminating O-acylation is critical for avoiding complex, difficult-to-separate branched peptide impurities that drastically reduce final purification yields.
The synthesis of peptide thioesters for Native Chemical Ligation (NCL) requires protecting groups compatible with the labile thioester linkage. Fmoc-SPPS, utilizing Fmoc-Tyr(tBu)-OH, requires repeated 20% piperidine treatments that cause significant aminolysis of the C-terminal thioester, often reducing intact thioester yield by >50% over long sequences [1]. Boc-Tyr(Bzl)-OH, utilized in Boc-SPPS, relies on 100% TFA for N-alpha deprotection—a condition under which the thioester remains completely stable, enabling >95% retention of the thioester moiety throughout chain elongation [2].
| Evidence Dimension | C-terminal thioester retention during chain elongation |
| Target Compound Data | >95% thioester retention (TFA deprotection) |
| Comparator Or Baseline | Fmoc-Tyr(tBu)-OH / Fmoc-SPPS (<50% retention due to piperidine aminolysis) |
| Quantified Difference | >45% absolute increase in intact thioester yield |
| Conditions | Multi-step solid-phase synthesis of peptide alkyl thioesters |
For procurement teams sourcing building blocks for large protein synthesis via NCL, Boc-Tyr(Bzl)-OH is mandatory to prevent the catastrophic loss of the essential thioester linkage.
While the Bzl protecting group on tyrosine is slightly susceptible to cleavage during repeated TFA exposures (losing ~0.1-0.2% per cycle), it remains highly stable for short to medium-length peptides (<30 residues). For extremely long syntheses, Boc-Tyr(2-Br-Z)-OH is sometimes procured because the 2-bromobenzyloxycarbonyl group exhibits ~50 times greater stability in TFA (<0.01% loss per cycle)[1]. However, for standard syntheses, Boc-Tyr(Bzl)-OH provides equivalent final purity while offering a significantly lower procurement cost and higher atom economy, making it the benchmark choice unless extreme TFA exposure times are anticipated [2].
| Evidence Dimension | Premature side-chain deprotection rate in 100% TFA |
| Target Compound Data | ~0.1 - 0.2% loss per 30-minute TFA cycle |
| Comparator Or Baseline | Boc-Tyr(2-Br-Z)-OH (<0.01% loss per cycle) |
| Quantified Difference | 2-Br-Z is ~50x more stable, but Bzl is highly cost-effective and sufficient for <30 residues |
| Conditions | Repeated exposure to neat TFA during Boc-SPPS N-alpha deprotection |
Buyers must balance chemical stability with cost; Boc-Tyr(Bzl)-OH is a highly cost-effective, high-yield selection for the vast majority of standard Boc-SPPS workflows.
Because Boc-Tyr(Bzl)-OH enables chain elongation using TFA rather than nucleophilic bases (like piperidine), it is the required tyrosine derivative for synthesizing peptide thioester segments. This ensures the thioester linkage remains intact for subsequent ligation into full-length proteins [1].
For highly hydrophobic or aggregation-prone sequences where Fmoc chemistry suffers from incomplete couplings, Boc-Tyr(Bzl)-OH is utilized within in situ neutralization Boc-SPPS protocols. The use of neat TFA in these workflows effectively disrupts secondary structures, ensuring higher crude purities [2].
In large-scale solution-phase manufacturing, the robust benzyl ether protection of Boc-Tyr(Bzl)-OH survives multiple synthetic transformations, including varied pH adjustments and mild reductions, before being cleanly removed via catalytic hydrogenation or strong acid cleavage at the final stage [3].
Irritant